2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
Description
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that features a thiophene ring and a triazolothiazole moiety
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c15-8(6-7-2-1-4-16-7)11-9-12-13-10-14(9)3-5-17-10/h1-2,4H,3,5-6H2,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBAEHSPWPCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the Triazolothiazole Moiety: This can be achieved by reacting 1,2,4-triazole with a suitable thioamide under acidic or basic conditions to form the triazolothiazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the triazolothiazole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolothiazole moiety can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolothiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with a thiadiazole ring also show antimicrobial and anticancer properties.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to the combination of the thiophene ring and the triazolothiazole moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a multifunctional compound in various fields.
Biological Activity
The compound 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a novel derivative that merges the biological activity of thiophene and triazole-thiazole moieties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thiophene ring and a triazole-thiazole system, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines.
Case Study : A study involving 1,2,4-triazolo[3,4-b][1,3]thiazoles showed promising results with compound 32 achieving IC₅₀ values of 5.09 μM against HepG2 cells and 3.70 μM against PC-3 cells. This indicates a significant potential for the development of new anticancer agents based on similar structural motifs .
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. The incorporation of thiophene into the structure enhances the interaction with microbial targets.
Research Findings : A series of thiophene-linked triazoles were evaluated for their antimicrobial activity. The results indicated that these compounds exhibited moderate to potent activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity |
|---|---|
| Thiophene ring | Enhances antimicrobial and anticancer activity |
| Triazole-thiazole core | Essential for cytotoxic effects |
| Acetamide group | Modulates solubility and bioavailability |
The mechanisms underlying the biological activities of this compound are multifaceted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
